An In-depth Technical Guide to 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (CAS No. 123594-01-4)
An In-depth Technical Guide to 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (CAS No. 123594-01-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorination in a Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, three-dimensional structure provides a robust framework for orienting pharmacophoric elements in precise spatial arrangements, enabling potent and selective interactions with various biological targets. The strategic introduction of a fluorine atom, as seen in 8-fluoro-1,2,3,4-tetrahydroisoquinoline, offers a sophisticated tool for modulating the physicochemical and pharmacological properties of the parent molecule. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block in modern drug discovery.[3]
This guide provides a comprehensive technical overview of 8-fluoro-1,2,3,4-tetrahydroisoquinoline, consolidating essential information on its synthesis, characterization, and potential applications to empower researchers in their pursuit of novel therapeutics.
Section 1: Physicochemical and Structural Characteristics
While specific experimental data for 8-fluoro-1,2,3,4-tetrahydroisoquinoline is not broadly published, its properties can be reliably inferred from its structure and data available for its parent compound and other isomers.
Table 1: Physicochemical Properties
| Property | Value/Information | Source/Context |
| CAS Number | 123594-01-4 | - |
| Molecular Formula | C₉H₁₀FN | Calculated |
| Molecular Weight | 151.18 g/mol | Calculated from formula.[4] |
| Appearance | Yellow oil | As described in its synthesis.[5] |
| Boiling Point | Estimated >230 °C | Based on the b.p. of 1,2,3,4-tetrahydroisoquinoline (232-233 °C).[6] |
| Melting Point | Not available | Parent compound melts at < -15 °C.[3] The hydrochloride salt of the precursor, 8-fluoro-3,4-dihydroisoquinoline, has a m.p. of 103–105 °C.[5] |
| Solubility | Estimated to be slightly soluble in water; soluble in organic solvents like methanol, dichloromethane. | General property of similar amines; solvents used in its synthesis.[5] A related THIQ derivative showed a solubility of 19 µg/mL.[1] |
| pKa | Not available | The basicity of the secondary amine is a key feature for salt formation and biological interactions. |
| LogP | ~1.4 (Predicted) | Based on the LogP of 6-fluoro-1,2,3,4-tetrahydroisoquinoline.[4] |
Section 2: Synthesis and Manufacturing
The synthesis of 8-fluoro-1,2,3,4-tetrahydroisoquinoline is most effectively achieved through a two-stage process involving the creation of a dihydroisoquinoline intermediate followed by its reduction. This approach provides a high-yielding and well-characterized route to the target compound.
Overview of Synthetic Strategies for the THIQ Core
Two classical and powerful methods for constructing the tetrahydroisoquinoline skeleton are the Pictet-Spengler and Bischler-Napieralski reactions.[1][7]
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[1] It is a highly versatile method for creating 1-substituted THIQs.
-
Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[1] This intermediate is then subsequently reduced to the corresponding tetrahydroisoquinoline.[1]
The synthesis of the 8-fluoro derivative leverages a modern adaptation of the Bischler-Napieralski strategy, beginning with a directed ortho-lithiation to precisely install the required functionality.[5]
Caption: General synthetic pathways to the tetrahydroisoquinoline core.
Detailed Synthesis Protocol for 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
The most direct and well-documented synthesis proceeds via the reduction of its imine precursor, 8-fluoro-3,4-dihydroisoquinoline.[5]
This precursor is synthesized from 2-(3-fluorophenyl)ethan-1-amine through a sequence involving N-protection, directed ortho-lithiation, formylation, and acid-catalyzed cyclization.[5] The hydrochloride hydrate salt of the resulting dihydroisoquinoline is a pale yellow solid.[5]
This critical step converts the C=N double bond of the dihydroisoquinoline intermediate into a single bond, yielding the final saturated heterocyclic system.
Caption: Workflow for the reduction of the dihydroisoquinoline precursor.
Experimental Protocol:
-
Step 1: Dissolution and Cooling: Dissolve 8-fluoro-3,4-dihydroisoquinoline (base, compound 23 ) (502 mg, 3.37 mmol) in methanol (10 mL). Cool the resulting solution in an ice/water bath.[5]
-
Step 2: Reduction: To the cooled solution, add sodium borohydride (NaBH₄) (153 mg, 4.04 mmol) in portions.[5] The causality for using NaBH₄ is its excellent selectivity for reducing imines in the presence of an aromatic ring, and its operational simplicity compared to stronger reducing agents like LiAlH₄.[8]
-
Step 3: Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.[5]
-
Step 4: Workup: Quench the reaction by adding water (5 mL).[5]
-
Step 5: Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 8 mL).[5]
-
Step 6: Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.[5]
-
Step 7: Product Isolation: The procedure affords the title compound as a yellow oil (478 mg, 94% yield).[5] This self-validating system yields a high purity product, confirmed by NMR spectroscopy, without the need for column chromatography.
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 8-fluoro-1,2,3,4-tetrahydroisoquinoline. The following data, derived from its published synthesis, serves as a benchmark for quality control.[5]
Table 2: NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shifts (δ) and Coupling Constants (J) |
| ¹H-NMR | CDCl₃ (600 MHz) | δ = 7.09 (ddd, JHH = 8.2, 7.6 Hz, JHF = 5.7 Hz, 1H), 6.88 (d, J = 7.6 Hz, 1H), 6.83 (dd, JHF = 9.7 Hz, JHH = 8.2 Hz, 1H), 4.03 (br s, 2H), 3.11 (t, J = 5.9 Hz, 2H), 2.79 (br t, J = 5.9 Hz, 2H), 1.77 (br s, 1H).[5] |
| ¹³C-NMR | CDCl₃ (150 MHz) | δ = 159.5 (d, JCF = 244 Hz), 137.4 (d, JCF = 5.0 Hz), 126.8 (d, JCF = 8.6 Hz), 124.6 (d, JCF = 3.1 Hz), 123.4 (d, JCF = 17.1 Hz), 112.0 (d, JCF = 21.3 Hz), 43.3, 42.2 (d, JCF = 5.1 Hz), 28.8 (d, JCF = 2.8 Hz).[5] |
| ¹⁹F-NMR | CDCl₃ (564.7 MHz) | δ = -121.2 (dd, JFH = 9.7, 5.7 Hz).[5] |
High-Resolution Mass Spectrometry (HRMS):
-
Calculated for C₉H₁₁FN⁺ ([M+H]⁺): 152.0870, Found: 152.0876.[5]
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The true value of 8-fluoro-1,2,3,4-tetrahydroisoquinoline lies in its potential as a versatile building block for the synthesis of more complex drug candidates, particularly for central nervous system (CNS) disorders.[5] The THIQ scaffold itself is a key component in drugs targeting a vast range of conditions, including cancer, hypertension, bacterial and viral infections, and neurodegenerative diseases.[1][8]
Rationale as a CNS Drug Scaffold
-
Dopaminergic and Serotonergic Modulation: The THIQ structure is related to endogenous neurochemicals and can be modified to interact with various CNS targets. For example, the antidepressant Nomifensine is a THIQ derivative that acts as a norepinephrine-dopamine reuptake inhibitor.[5]
-
Calcium Channel Blockade: Certain N-acylated 1,8-disubstituted THIQs have been identified as potent calcium channel blockers, a mechanism relevant for treating chronic pain.[5]
-
Enzyme Inhibition: The scaffold can be adapted to target enzymes like monoamine oxidase (MAO), which is relevant for treating Parkinson's disease and depression.[9]
The 8-fluoro substituent can be leveraged in several ways:
-
Metabolic Blocking: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug candidate.
-
Modulating Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the secondary amine, affecting its ionization state at physiological pH and its ability to cross the blood-brain barrier.
-
Enhancing Binding Affinity: The fluorine atom can participate in favorable orthogonal multipolar interactions with protein targets, potentially increasing binding potency.
Synthetic Utility
8-Fluoro-1,2,3,4-tetrahydroisoquinoline serves as a precursor for creating libraries of novel compounds through derivatization at two key positions:
-
N-2 Position: The secondary amine can be readily alkylated or acylated to introduce a wide variety of substituents, which is a common strategy for modulating the pharmacological profile of THIQ-based compounds.[6]
-
C-1 Position: While direct substitution is challenging, the 8-fluoro-3,4-dihydroisoquinoline precursor can undergo nucleophilic addition at the C-1 position before the reduction step, allowing for the synthesis of 1,8-disubstituted analogs.[10]
Caption: Derivatization potential of the 8-Fluoro-THIQ scaffold.
Section 5: Safety and Handling
No specific Safety Data Sheet (SDS) is publicly available for CAS number 123594-01-4. However, hazard information can be inferred from related compounds. The parent compound, 1,2,3,4-tetrahydroisoquinoline, is classified as toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage.[3] A related isomer, 6-fluoro-1,2,3,4-tetrahydroisoquinoline, is listed as harmful if swallowed and causes skin and eye irritation.[4]
General Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, do not induce vomiting. Seek immediate medical attention in all cases of exposure.
Researchers must consult the specific SDS provided by the supplier before handling this compound and perform a thorough risk assessment.
References
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Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254–12287. [Link]
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Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]
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PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. [Link]
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Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. Available from: [Link]
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Kaur, M., & Singh, P. (2021). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 19(3), 459-485. [Link]
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Lin, C. H., et al. (2014). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. PubMed, 22(14), 6467-83. [Link]
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Faheem, et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-21. [Link]
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PubChem. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
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